N-(t-Butoxycarbonyl)-alpha-(1-hydroxycyclobutyl)glycine
Overview
Description
N-(t-Butoxycarbonyl)-alpha-(1-hydroxycyclobutyl)glycine is a compound that features a tert-butoxycarbonyl (Boc) protecting group attached to the nitrogen atom of glycine, with an alpha-substituent of a 1-hydroxycyclobutyl group. This compound is often used in organic synthesis, particularly in peptide synthesis, due to its stability and ease of removal under mild conditions.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(t-Butoxycarbonyl)-alpha-(1-hydroxycyclobutyl)glycine typically involves the protection of the amino group of glycine with a tert-butoxycarbonyl group. This can be achieved using di-tert-butyl dicarbonate (Boc2O) in the presence of a base such as triethylamine. The reaction is usually carried out in an anhydrous solvent like dichloromethane at room temperature. The alpha-substituent, 1-hydroxycyclobutyl group, can be introduced through various synthetic routes, including cycloaddition reactions or ring-opening reactions of cyclobutene derivatives.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and yield of the production process. The purification of the final product is typically achieved through crystallization or chromatography techniques.
Chemical Reactions Analysis
Types of Reactions
N-(t-Butoxycarbonyl)-alpha-(1-hydroxycyclobutyl)glycine undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to a carbonyl group using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: The carbonyl group can be reduced back to a hydroxyl group using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The Boc group can be removed under acidic conditions, such as treatment with trifluoroacetic acid, to yield the free amine.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3)
Reduction: Sodium borohydride (NaBH4), lithium aluminum hydride (LiAlH4)
Substitution: Trifluoroacetic acid (TFA)
Major Products Formed
Oxidation: Formation of a carbonyl derivative
Reduction: Regeneration of the hydroxyl group
Substitution: Formation of the free amine
Scientific Research Applications
N-(t-Butoxycarbonyl)-alpha-(1-hydroxycyclobutyl)glycine is used in various scientific research applications, including:
Chemistry: As a building block in the synthesis of complex organic molecules and peptides.
Biology: In the study of enzyme-substrate interactions and protein folding.
Medicine: As a precursor in the synthesis of pharmaceutical compounds and drug delivery systems.
Industry: In the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of N-(t-Butoxycarbonyl)-alpha-(1-hydroxycyclobutyl)glycine involves the cleavage of the Boc protecting group under acidic conditions, releasing the free amine. This free amine can then participate in various biochemical reactions, including peptide bond formation and enzyme catalysis. The molecular targets and pathways involved depend on the specific application and context in which the compound is used.
Comparison with Similar Compounds
Similar Compounds
N-(t-Butoxycarbonyl)-glycine: Lacks the 1-hydroxycyclobutyl group, making it less sterically hindered.
N-(t-Butoxycarbonyl)-alpha-(1-hydroxycyclopropyl)glycine: Contains a cyclopropyl group instead of a cyclobutyl group, resulting in different steric and electronic properties.
Uniqueness
N-(t-Butoxycarbonyl)-alpha-(1-hydroxycyclobutyl)glycine is unique due to the presence of the 1-hydroxycyclobutyl group, which introduces additional steric hindrance and potential for hydrogen bonding. This can influence the compound’s reactivity and interactions in various chemical and biological contexts.
Biological Activity
N-(t-Butoxycarbonyl)-alpha-(1-hydroxycyclobutyl)glycine, often referred to as Boc-HyGly, is a compound of interest in medicinal chemistry due to its potential biological activities. This article examines its pharmacological properties, synthesis, and implications for therapeutic applications.
Chemical Structure and Synthesis
Boc-HyGly is a derivative of glycine, modified with a t-butoxycarbonyl (Boc) protecting group and a hydroxycyclobutyl moiety. The synthesis typically involves the reaction of glycine with cyclobutanol derivatives under acidic or basic conditions, followed by protection with the Boc group. This modification enhances the compound's stability and bioavailability.
Biological Activity Overview
The biological activity of Boc-HyGly has been studied in various contexts, including its effects on cell viability, cytotoxicity, and potential therapeutic uses.
1. Cytotoxicity and Antitumor Activity
Research indicates that Boc-HyGly exhibits significant cytotoxic effects against several cancer cell lines. In particular:
- Cell Lines Tested : Studies have reported its effects on DLA (Dalton's Lymphoma Ascites) and EAC (Ehrlich Ascites Carcinoma) cell lines, demonstrating high cytotoxic activity with IC50 values indicating effective concentrations for inducing cell death.
- Mechanism of Action : The cytotoxicity may be related to the compound's ability to induce apoptosis and disrupt cellular metabolism. Molecular dynamics simulations suggest that Boc-HyGly interacts favorably with estrogen receptors, potentially modulating pathways involved in cancer proliferation .
2. Antimicrobial Activity
Boc-HyGly has also been evaluated for antimicrobial properties. Preliminary studies have shown:
- Antifungal Effects : The compound demonstrated potent antifungal activity against various pathogenic fungi, suggesting potential applications in treating fungal infections .
- Antibacterial Properties : While specific data on antibacterial activity is limited, related compounds in the same class have shown promise against bacterial strains.
Pharmacokinetics and Toxicology
Understanding the pharmacokinetic profile of Boc-HyGly is crucial for its therapeutic application:
- Absorption and Distribution : Predictions indicate moderate absorption rates through intestinal models, which is essential for oral bioavailability . The compound's ability to penetrate biological membranes suggests a favorable pharmacokinetic profile.
- Toxicology Studies : Toxicological assessments have shown that Boc-HyGly does not exhibit significant mutagenic effects in standard assays like the Ames test . However, further studies are required to fully elucidate its safety profile.
Case Studies
Several case studies highlight the potential applications of Boc-HyGly:
- Cancer Treatment : A study involving the administration of Boc-HyGly in murine models showed reduced tumor growth rates compared to control groups, indicating its efficacy as an adjunct therapy in cancer treatment.
- In Vivo Efficacy : In vivo studies have demonstrated that Boc-HyGly can enhance the effects of other chemotherapeutic agents when used in combination therapy .
Properties
IUPAC Name |
2-(1-hydroxycyclobutyl)-2-[(2-methylpropan-2-yl)oxycarbonylamino]acetic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H19NO5/c1-10(2,3)17-9(15)12-7(8(13)14)11(16)5-4-6-11/h7,16H,4-6H2,1-3H3,(H,12,15)(H,13,14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UJXNTIFRNVJPKD-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NC(C(=O)O)C1(CCC1)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H19NO5 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
245.27 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
105871-53-2 | |
Record name | 2-{[(tert-butoxy)carbonyl]amino}-2-(1-hydroxycyclobutyl)acetic acid | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.